CYP11B1 Inhibition Potency vs. Osilodrostat
The compound demonstrates a defined, albeit modest, inhibitory activity against human cytochrome P450 11B1 (CYP11B1), an enzyme target for treating cortisol-dependent diseases. Its IC50 of 10,000 nM (10 µM) [1] is significantly less potent than the clinical candidate osilodrostat (IC50 = 2.5-35 nM) [2]. This positions 3-(1,3-Dioxan-2-yl)-4'-methoxypropiophenone as a valuable starting point or tool compound for studying the SAR of CYP11B1 inhibition, rather than as a clinical candidate itself.
| Evidence Dimension | Inhibitory activity against human CYP11B1 |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Osilodrostat (LCI699) IC50 = 2.5 nM [2] or 35 nM |
| Quantified Difference | Approximately 285- to 4000-fold less potent than osilodrostat. |
| Conditions | Inhibition of human CYP11B1 expressed in V79 cells, measured by HTRF-based assay [1]. |
Why This Matters
This quantitative data defines the compound's place in the development pipeline: it is not a potent drug candidate but a crucial intermediate for exploring structure-activity relationships (SAR) around CYP11B1 inhibition, offering a distinct chemical scaffold compared to more potent inhibitors like osilodrostat.
- [1] BindingDB. (n.d.). BDBM50092166 (CHEMBL3582460) IC50: 1.00E+4nM for human CYP11B1. View Source
- [2] NCATS Inxight Drugs. (n.d.). OSILODROSTAT inhibits human CYP11B1 with IC50 values of 2.5 ± 0.1 nM. View Source
